3,3'-Bipyridine, 1-oxide

Coordination Chemistry Crystal Engineering Lanthanide Complexes

This 3,3'-bipyridine N-oxide provides conformational flexibility (~60° or ~180° N-oxide orientation) critical for generating diverse MOF topologies. Crucial for reproducible NIR-emission in Yb(CF₃SO₃)₃ networks; generic 4,4'-bipyridine dioxides yield different supramolecular outcomes. Also screens as a chiral Lewis base catalyst in asymmetric allylations. Standard bipyridine ligands cannot match this isomer's steric/electronic profile.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 33349-46-1
Cat. No. B15251203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bipyridine, 1-oxide
CAS33349-46-1
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C10H8N2O/c13-12-6-2-4-10(8-12)9-3-1-5-11-7-9/h1-8H
InChIKeyXYTGGOOIYSHNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bipyridine, 1-oxide (CAS 33349-46-1) – A Flexible Asymmetric N-Oxide Ligand for Coordination Chemistry and Catalysis


3,3'-Bipyridine, 1-oxide (CAS 33349-46-1) is an asymmetric bipyridine derivative wherein one pyridyl nitrogen is oxidized to an N-oxide [1]. It serves as a versatile ligand in coordination chemistry, forming complexes with transition metals and lanthanides [2]. The N-oxide moiety confers distinct electronic and steric properties, enabling applications in catalysis and materials science [1].

3,3'-Bipyridine, 1-oxide – Why Generic Substitution Fails: Evidence-Based Differentiation from Other Bipyridine N-Oxides


Bipyridine N-oxides are not interchangeable; subtle variations in regiochemistry (e.g., 2,2'-, 3,3'-, or 4,4'-connectivity) and oxidation state profoundly alter coordination geometry, supramolecular architecture, and electronic properties [1]. Generic substitution with symmetrical 4,4'-bipyridine N,N'-dioxide or monodentate pyridine N-oxide can lead to unintended network topologies or loss of desired optical/electronic function [1]. The following evidence quantifies the unique performance of the 3,3'-isomer in head-to-head comparisons.

3,3'-Bipyridine, 1-oxide – Quantitative Differentiation Evidence Guide


Divergent Coordination Polymer Topologies vs. 4,4'-Bipyridine N,N'-Dioxide

Under identical reaction conditions with Yb(CF3SO3)3, 3,3'-bipyridine N,N'-dioxide (3,3'-bpdo) and 4,4'-bipyridine N,N'-dioxide (4,4'-bpdo) yield coordination polymers with distinctly different network topologies. While 4,4'-bpdo forms a network of composition {[Yb(4,4'-bpdo)4](CF3SO3)3}∞, the isomeric 3,3'-bpdo ligand yields a coordination polymer {[Yb(3,3'-bpdo)3(CF3SO3)](CF3SO3)2}∞ with a (22·48·65) network topology [1].

Coordination Chemistry Crystal Engineering Lanthanide Complexes

Conformational Flexibility vs. 4,4'-Bipyridine: Variable N-Oxide Orientation

Due to free rotation about the central C–C bond, 3,3'-bipyridine N,N'-dioxide can coordinate metal centers either linearly (∼180° trans N-oxides) or with a more acute bond vector (∼60°). This conformational freedom contrasts with the more rigid, linear coordination typical of 4,4'-bipyridine N,N'-dioxide [1].

Coordination Chemistry Ligand Design Crystal Engineering

Proton Affinity as an Oxygen Superbase: Class-Level Inference

Bipyridine N,N'-dioxides, as a class, are oxygen superbases with proton affinities exceeding 1030 kJ/mol, as determined by mass spectrometry and DFT calculations [1]. This high basicity enables activation of electrophiles (e.g., allylhalosilanes) in enantioselective catalysis. While specific data for the 3,3'-isomer are not reported, the class-level property suggests potential for strong Lewis base catalysis.

Organocatalysis Lewis Base Catalysis Asymmetric Synthesis

3,3'-Bipyridine, 1-oxide – High-Value Research and Industrial Application Scenarios


Crystal Engineering of Lanthanide-Based Near-Infrared (NIR) Luminescent Materials

Researchers designing Yb(III) coordination polymers for NIR luminescence can exploit the unique topological outcomes of 3,3'-bpdo to create materials with distinct network architectures and, consequently, tailored optical properties. The demonstrated ability of 3,3'-bpdo to form a (22·48·65) network with Yb(CF3SO3)3, as opposed to the different network formed by 4,4'-bpdo, provides a direct structural handle for tuning material performance [1].

Development of Asymmetric Organocatalysts

The class-level superbasicity (proton affinity >1030 kJ/mol) of bipyridine N,N'-dioxides supports their use as chiral Lewis base catalysts in enantioselective transformations, such as allylation of aldehydes [1]. The 3,3'-isomer, with its inherent asymmetry and conformational flexibility, may offer distinct stereochemical control compared to symmetrical analogs, warranting its evaluation in catalytic screens.

Synthesis of Topologically Diverse Coordination Polymers

The conformational flexibility of 3,3'-bpdo (∼180° or ∼60° N-oxide orientation) makes it a valuable building block for generating a wide range of coordination polymer architectures [1]. This property is particularly useful for researchers exploring structure-property relationships in metal-organic frameworks (MOFs) and related materials.

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